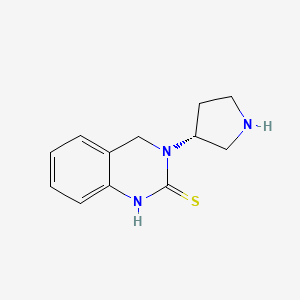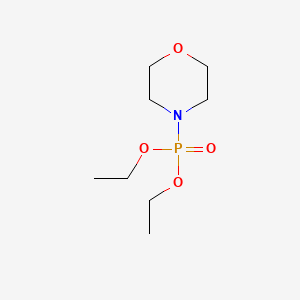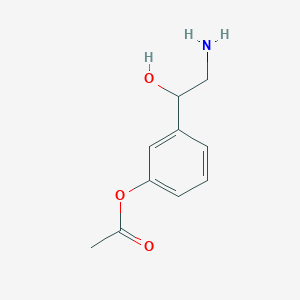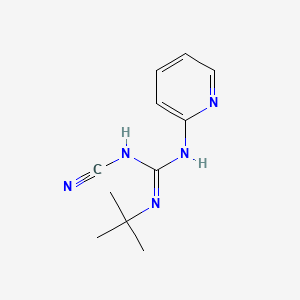![molecular formula C7H10N6 B13953209 4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine CAS No. 50473-86-4](/img/structure/B13953209.png)
4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine is a heterocyclic compound with the molecular formula C7H10N6 It is a derivative of imidazo[5,1-f][1,2,4]triazine, characterized by the presence of two methyl groups at positions 4 and 5, and two amino groups at positions 2 and 7
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethylimidazole with hydrazine derivatives, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[5,1-f][1,2,4]triazine derivatives.
Applications De Recherche Scientifique
4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[5,1-f][1,2,4]triazine-2,7-diamine: Lacks the methyl groups at positions 4 and 5.
Benzo[4,5]imidazo[1,2-d][1,2,4]triazine: A fused heterocyclic compound with a benzene ring fused to the imidazo[1,2,4]triazine core.
Uniqueness
4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine is unique due to the presence of the methyl groups, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
50473-86-4 |
|---|---|
Formule moléculaire |
C7H10N6 |
Poids moléculaire |
178.20 g/mol |
Nom IUPAC |
4,5-dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine |
InChI |
InChI=1S/C7H10N6/c1-3-5-4(2)11-7(9)13(5)12-6(8)10-3/h1-2H3,(H2,8,12)(H2,9,11) |
Clé InChI |
HLCUIWAMSVKHRS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=NN2C(=N1)N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13953128.png)



![Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13953159.png)


![Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13953172.png)




![4-Oxo-4-(4-(6-(tetrahydro-2h-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid](/img/structure/B13953197.png)
![Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13953203.png)
